

# Part 1: Core Compound Identity and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methylimidazo[1,2-b]pyridazine

Cat. No.: B100515

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**6-Methylimidazo[1,2-b]pyridazine** is a fused heterocyclic system that serves as a crucial building block in synthetic and medicinal chemistry. Its structure, featuring a nitrogen bridgehead, imparts specific electronic and steric properties that are advantageous for molecular recognition by biological targets.

## Chemical Structure

The chemical structure of **6-Methylimidazo[1,2-b]pyridazine** is depicted below. The fusion of the imidazole and pyridazine rings creates a planar, electron-deficient aromatic system that is amenable to various chemical modifications.

Caption: Chemical structure of **6-Methylimidazo[1,2-b]pyridazine**.

## Quantitative Data Summary

The fundamental physicochemical properties of **6-Methylimidazo[1,2-b]pyridazine** are summarized in the table below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.

Property	Value	Source
CAS Number	17412-38-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	[1]
Molecular Weight	133.15 g/mol	[1]
Melting Point	118-119 °C	[1]
Density	1.24 g/cm <sup>3</sup>	[1]
XLogP3	1.0377	[1]
Polar Surface Area (PSA)	30.2 Å <sup>2</sup>	[1]

## Part 2: Synthesis and Functionalization Strategies

The synthesis of the imidazo[1,2-b]pyridazine core is well-established, typically proceeding through a classical condensation reaction. This robust method allows for the construction of the core scaffold, which can then be further diversified using modern synthetic techniques.

### Core Synthesis: The Tschitschibabin Reaction Logic

The formation of the imidazo[1,2-b]pyridazine ring system is generally accomplished through a condensation reaction between a 3-aminopyridazine derivative and an  $\alpha$ -haloketone. This is a variation of the Tschitschibabin reaction.

**Causality and Mechanistic Insight:** The choice of 3-aminopyridazine is critical. In this molecule, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic center.<sup>[2]</sup> This nitrogen atom initiates the reaction by attacking the electrophilic carbon of the  $\alpha$ -haloketone. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a six-membered dihydropyridazine intermediate, which subsequently dehydrates to yield the aromatic imidazo[1,2-b]pyridazine ring system. This regioselectivity is a cornerstone of this synthetic strategy, ensuring the reliable formation of the desired fused heterocyclic product.

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

## Protocol: Synthesis of 6-Methylimidazo[1,2-b]pyridazine

This protocol is a representative example adapted from general methodologies for forming the imidazo[1,2-b]pyridazine scaffold.<sup>[2][3]</sup>

Materials:

- 3-Amino-6-methylpyridazine
- Chloroacetone (or Bromoacetone)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethanol (or 1,2-Dimethoxyethane)
- Ethyl acetate
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-amino-6-methylpyridazine in ethanol.
- **Addition of Reagents:** Add 1.5 equivalents of sodium bicarbonate, followed by the dropwise addition of 1.1 equivalents of chloroacetone. The sodium bicarbonate acts as a mild base to neutralize the HBr or HCl generated during the reaction, preventing protonation of the starting amine.
- **Reaction Execution:** Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of reflux conditions provides the necessary activation energy for both the initial  $\text{S}_\text{n}2$  reaction and the subsequent cyclization and dehydration steps.
- **Solvent Removal:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

- **Extraction (Work-up):** Redissolve the resulting residue in ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove inorganic salts and water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to obtain the pure **6-Methylimidazo[1,2-b]pyridazine**. This final step is crucial for achieving the analytical purity required for biological testing and further synthetic transformations.

## Part 3: Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies due to its ability to form key interactions—such as hydrogen bonds—with protein targets and its synthetically tractable nature.<sup>[4]</sup>

### Oncology: Kinase Inhibition

The most prominent application of this scaffold is in the field of oncology as kinase inhibitors.<sup>[5]</sup> Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

- **Mechanism:** The nitrogen atoms in the imidazo[1,2-b]pyridazine core act as hydrogen bond acceptors, often interacting with the hinge region of the kinase ATP-binding pocket. This mimics the interaction of the adenine portion of ATP, leading to competitive inhibition.
- **Key Examples:**
  - **Ponatinib:** An FDA-approved multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).<sup>[6]</sup>
  - **Masitinib Precursors:** Chloro-substituted imidazo[1,2-b]pyridazines are foundational building blocks for synthesizing inhibitors of c-Kit, PDGFR, and Lyn kinases.<sup>[7]</sup>

### Neuroscience: Amyloid Plaque Imaging

Derivatives of imidazo[1,2-b]pyridazine have been developed as potential imaging agents for detecting  $\beta$ -amyloid plaques, a pathological hallmark of Alzheimer's disease.[2]

- **Design Rationale:** The planar, aromatic structure of the scaffold allows it to intercalate between the  $\beta$ -sheets of amyloid fibrils. By radiolabeling these molecules (e.g., with  $^{11}\text{C}$  or  $^{18}\text{F}$ ), they can be used as radiotracers for Positron Emission Tomography (PET) scans.
- **Structure-Activity Relationship (SAR):** Studies have shown that substitution at the 2- and 6-positions significantly impacts binding affinity ( $K_i$ ) to amyloid aggregates. For instance, a 2-(4'-Dimethylaminophenyl) group was found to be crucial for high-affinity binding.[2]

## Immunology: TYK2 Inhibition

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways involved in inflammation and autoimmunity.

- **Targeting the Pseudokinase (JH2) Domain:** Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2.[4] This provides a more selective inhibition profile compared to targeting the highly conserved ATP-binding site in the kinase (JH1) domain.
- **Therapeutic Potential:** These orally active inhibitors have shown promise for treating autoimmune diseases like psoriasis and lupus.[6]

## Infectious Diseases

The versatility of the scaffold extends to anti-infective agents.

- **Antimycobacterial Activity:** Novel derivatives incorporating piperazine and morpholine moieties have demonstrated potent activity against Mycobacterium tuberculosis strains, offering a new structural class for anti-TB drug development.[8]
- **Antifungal Agents:** 3,6-disubstituted imidazo[1,2-b]pyridazines have exhibited broad-spectrum antifungal activity against various phytopathogenic fungi, in some cases exceeding the potency of commercial fungicides.[9]

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)